molecular formula C12H12ClN3S B1335348 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 667437-95-8

4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1335348
M. Wt: 265.76 g/mol
InChI Key: TVXKKKRBRPDOED-UHFFFAOYSA-N
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Description

The compound 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties . Although the specific compound is not directly studied in the provided papers, similar compounds with substitutions at the 4 and 5 positions of the 1,2,4-triazole ring have been synthesized and characterized, indicating the interest in this class of compounds for various applications .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides under various conditions. For instance, the synthesis of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved through base-catalyzed intramolecular dehydrative cyclization of an intermediate thiosemicarbazide, yielding the desired product in good yield . Similarly, other derivatives have been synthesized using classical conditions as well as microwave irradiation, which can improve yields and regioselectivity . These methods could potentially be adapted for the synthesis of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as X-ray crystallography . These techniques provide information on the molecular geometry, vibrational frequencies, and chemical shifts, which can be compared with theoretical calculations to validate the structure. For example, DFT and HF calculations have been used to predict the geometry and electronic properties of similar compounds, showing good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents on the triazole ring. Alkylation reactions, for instance, have been performed on similar compounds, demonstrating regioselective S-alkylation under certain conditions . The electronic structures and charge densities calculated by methods such as AM1 can provide insights into the regioselectivity of these reactions . Additionally, the tautomeric equilibrium between thiol and thione forms can be relevant for the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and stability, are important for their practical applications. These properties can be influenced by the nature of the substituents and the overall molecular structure. Computational studies, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis, can predict reactivity and stability, which are crucial for the development of new compounds with desired biological activities . Thermodynamic properties obtained from theoretical calculations can also provide valuable information about the compound's behavior under different conditions .

Scientific Research Applications

Synthesis of Novel Schiff Bases

4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol is used in the synthesis of Schiff bases. It's synthesized under facile conditions and then converted into Schiff base derivatives. These compounds have been characterized using various spectroscopic methods, demonstrating their potential in chemical synthesis (Mobinikhaledi et al., 2010).

Corrosion Inhibition

This compound is also effective in inhibiting the corrosion of mild steel in acidic solutions. Studies using electrochemical impedance spectroscopy and scanning electron microscopy show that it forms a protective film on mild steel surfaces, significantly reducing corrosion (Orhan et al., 2012).

Synthesis and Alkylation under Microwave Conditions

It has been synthesized and alkylated under both classical and microwave conditions. This process shows the versatility of this compound in various chemical synthesis conditions, including regioselective S-alkylation (Ashry et al., 2006).

Antimicrobial and Antifungal Activity

Derivatives of 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol have been tested for antimicrobial and antifungal activities. They show promising results against various bacteria and fungi, indicating their potential in pharmaceutical applications (Colanceska-Ragenovic et al., 2001).

Synthesis of Triazole Derivatives

The compound is also utilized in the synthesis of triazole derivatives, a process important in the development of new pharmaceuticals and chemicals with various biological activities (Singh & Kandel, 2013).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3S/c1-2-7-16-11(14-15-12(16)17)8-9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXKKKRBRPDOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404575
Record name 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

CAS RN

667437-95-8
Record name 4-allyl-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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